molecular formula C8H7NO3 B106931 2-(4-Aminophenyl)-2-oxoacetic acid CAS No. 15535-99-6

2-(4-Aminophenyl)-2-oxoacetic acid

Cat. No. B106931
CAS RN: 15535-99-6
M. Wt: 165.15 g/mol
InChI Key: ZNTIQRYMOADNDC-UHFFFAOYSA-N
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Description

“2-(4-Aminophenyl)-2-oxoacetic acid” is a chemical compound that is also known as 4-Aminophenylacetic acid . It is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .


Synthesis Analysis

The synthesis of compounds similar to “2-(4-Aminophenyl)-2-oxoacetic acid” has been reported in the literature . For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “2-(4-Aminophenyl)-2-oxoacetic acid” can be represented by the linear formula: H2NC6H4CH2CO2H . The molecular weight of this compound is 151.16 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Aminophenyl)-2-oxoacetic acid” include its molecular weight of 151.16 and its form as a light yellow to tan powder . Its melting point is 201 °C (dec.) (lit.) .

Scientific Research Applications

Antimicrobial Agent Development

2-(4-Aminophenyl)-2-oxoacetic acid: derivatives have been synthesized and evaluated for their potent antimicrobial activity. These compounds, particularly when bearing semicarbazone and thiosemicarbazone moieties, show significant antibacterial activity against both Gram-positive and Gram-negative strains . The mode of action includes membrane perturbation and intracellular interactions, suggesting a multifaceted approach to combating microbial resistance.

Inhibitor of Epithelial Peptide Transporter

This compound acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . This application is crucial in understanding and regulating the absorption of dietary peptides and pharmaceuticals in the small intestine, which can have implications for nutrition and drug delivery systems.

Synthesis of Benzothiazole Derivatives

The compound serves as a precursor in the synthesis of novel benzothiazole derivatives . These derivatives are not only important for their antimicrobial properties but also for their potential use in various chemical industries, including the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Applications of Porphyrin-based Frameworks

2-(4-Aminophenyl)-2-oxoacetic acid: is utilized in the design and synthesis of porphyrin-based covalent organic frameworks (COFs) . These frameworks have significant biological applications due to their unique optical, electrical, and biochemical properties. They are particularly promising in the field of biology for their roles in catalysis, electron transport, and as photosensitizers.

Catalysis of CO2 Reduction Reactions

The well-defined structures of porphyrin-based COFs, which can be synthesized using 2-(4-Aminophenyl)-2-oxoacetic acid , facilitate the formation of Metal-N4 complexes. These complexes are highly effective catalytic sites for CO2 reduction reactions, which are essential for addressing environmental concerns related to greenhouse gas emissions .

Analytical Chemistry

2-(4-Aminophenyl)-2-oxoacetic acid: and its derivatives can be detected and quantified using advanced analytical techniques such as HPLC and NMR . This is crucial for quality control in the chemical industry and for the monitoring of environmental pollutants.

Safety and Hazards

Safety data sheets indicate that “2-(4-Aminophenyl)-2-oxoacetic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future research directions could involve the development of new synthetic strategies towards covalent organic frameworks . Additionally, the design, synthesis, and evaluation of novel antimicrobial agents bearing semicarbazone and thiosemicarbazone moieties could be explored .

properties

IUPAC Name

2-(4-aminophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTIQRYMOADNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-2-oxoacetic acid

CAS RN

15535-99-6
Record name 4-Amino-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15535-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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